![molecular formula C22H28N2O4S B2544427 4-tert-butyl-N-{[4-(morpholine-4-carbonyl)phenyl]methyl}benzene-1-sulfonamide CAS No. 690644-12-3](/img/structure/B2544427.png)
4-tert-butyl-N-{[4-(morpholine-4-carbonyl)phenyl]methyl}benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-{[4-(morpholine-4-carbonyl)phenyl]methyl}benzene-1-sulfonamide is a complex organic compound characterized by the presence of a tert-butyl group, a morpholine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-{[4-(morpholine-4-carbonyl)phenyl]methyl}benzene-1-sulfonamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. A common synthetic route may involve:
Formation of the Benzene Sulfonamide Core: This step involves the sulfonation of benzene derivatives to introduce the sulfonamide group.
Introduction of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions.
Coupling Reactions: The final step involves coupling the morpholine derivative with the benzene sulfonamide core under specific conditions, such as the use of palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-{[4-(morpholine-4-carbonyl)phenyl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonamide group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
4-tert-butyl-N-{[4-(morpholine-4-carbonyl)phenyl]methyl}benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for designing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of advanced materials with unique properties, such as polymers or nanomaterials.
Biological Studies: The compound can be used in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications: It can be used in the development of specialty chemicals or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-{[4-(morpholine-4-carbonyl)phenyl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with target proteins, while the morpholine ring can enhance the compound’s solubility and bioavailability. The tert-butyl group can provide steric hindrance, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N-{[4-(morpholine-4-carbonyl)phenyl]methyl}benzene-1-sulfonamide
- 4-tert-butyl-N-{[4-(piperidine-4-carbonyl)phenyl]methyl}benzene-1-sulfonamide
- 4-tert-butyl-N-{[4-(pyrrolidine-4-carbonyl)phenyl]methyl}benzene-1-sulfonamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring, in particular, can enhance its solubility and bioavailability compared to similar compounds with different ring structures.
Properties
IUPAC Name |
4-tert-butyl-N-[[4-(morpholine-4-carbonyl)phenyl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-22(2,3)19-8-10-20(11-9-19)29(26,27)23-16-17-4-6-18(7-5-17)21(25)24-12-14-28-15-13-24/h4-11,23H,12-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLKTALCPLLBPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

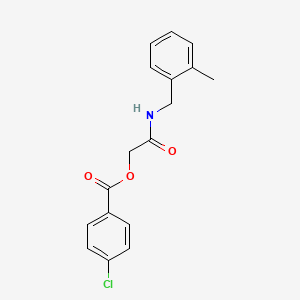
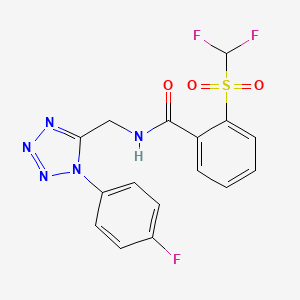
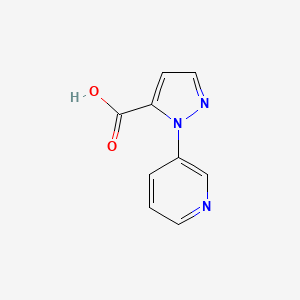
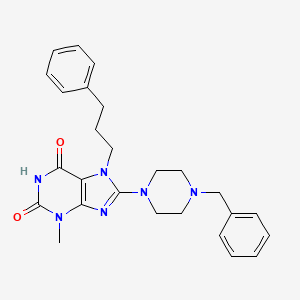
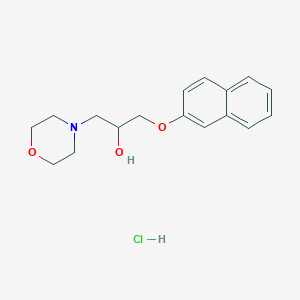
![1-(azepan-1-yl)-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2544356.png)
![Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B2544357.png)

![N-(2,4-difluorophenyl)-2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2544359.png)
![1-(11-Azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl)-2-chloroethanone](/img/structure/B2544360.png)
![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2544362.png)
![[4-(1,3-benzodioxol-5-ylmethyl)piperazino][1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2544364.png)
![Benzyl (2-(([2,3'-bipyridin]-4-ylmethyl)amino)-2-oxoethyl)carbamate](/img/structure/B2544365.png)
